molecular formula C9H4ClF3N2O B11777286 7-Chloro-6-(trifluoromethyl)cinnolin-4(1H)-one

7-Chloro-6-(trifluoromethyl)cinnolin-4(1H)-one

Katalognummer: B11777286
Molekulargewicht: 248.59 g/mol
InChI-Schlüssel: VPHBTKDXZCPNJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-6-(trifluoromethyl)cinnolin-4(1H)-one is a chemical compound belonging to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-(trifluoromethyl)cinnolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the introduction of chlorine and trifluoromethyl groups can be achieved through electrophilic substitution reactions. The final cyclization step often requires the use of strong acids or bases to form the cinnoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-6-(trifluoromethyl)cinnolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s reactivity and properties.

    Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnoline oxides, while reduction could produce dihydrocinnoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of cinnoline derivatives.

Wissenschaftliche Forschungsanwendungen

7-Chloro-6-(trifluoromethyl)cinnolin-4(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the effects of chlorine and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. Researchers investigate its effects on various biological targets to identify potential therapeutic applications.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 7-Chloro-6-(trifluoromethyl)cinnolin-4(1H)-one involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromo-7-chloro-cinnolin-4-ol: This compound has a similar cinnoline structure but with a bromine atom instead of a trifluoromethyl group.

    7-Chloro-6-methoxy-cinnolin-4-ol: Another cinnoline derivative with a methoxy group instead of a trifluoromethyl group.

Uniqueness

7-Chloro-6-(trifluoromethyl)cinnolin-4(1H)-one is unique due to the presence of both chlorine and trifluoromethyl groups. These substituents can significantly influence the compound’s reactivity, stability, and potential applications. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can enhance the compound’s chemical and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C9H4ClF3N2O

Molekulargewicht

248.59 g/mol

IUPAC-Name

7-chloro-6-(trifluoromethyl)-1H-cinnolin-4-one

InChI

InChI=1S/C9H4ClF3N2O/c10-6-2-7-4(8(16)3-14-15-7)1-5(6)9(11,12)13/h1-3H,(H,15,16)

InChI-Schlüssel

VPHBTKDXZCPNJC-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1C(F)(F)F)Cl)NN=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.